3H-Benzo[e]indole-1-carboxylic Acid: Structural Chemistry & Therapeutic Potential
3H-Benzo[e]indole-1-carboxylic Acid: Structural Chemistry & Therapeutic Potential
This guide serves as a technical reference for 3H-benzo[e]indole-1-carboxylic acid (CAS 64090-54-6) and its critical role as a pharmacophore precursor in the development of DNA-alkylating antibody-drug conjugates (ADCs).
Executive Summary
3H-benzo[e]indole-1-carboxylic acid represents a specialized heterocyclic scaffold within the benzo[e]indole family. While often overshadowed by its 1,2-dihydro analogues (the precursors to the potent CBI or cyclopropa[c]benz[e]indole class of DNA alkylators), this carboxylic acid derivative serves as a pivotal synthetic intermediate. Its structural architecture—a benzene ring fused to the e-face of an indole core—confers unique electronic properties that facilitate intercalation into the DNA minor groove. In drug development, the carboxylic acid moiety provides an essential "handle" for bioconjugation, allowing the attachment of cleavable linkers in the engineering of ADCs targeting solid tumors.
Chemical Architecture & Properties[1][2][3][4]
Structural Analysis
The molecule consists of a tricyclic system where a benzene ring is fused to the 4,5-positions of the indole ring (benzo[e] fusion).
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Core Scaffold: Benzo[e]indole (1H- or 3H- tautomers).
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Numbering System:
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In the 3H-benzo[e]indole nomenclature, the nitrogen atom is typically assigned position 3 to denote the saturation or protonation state distinct from the aromatic 1H-form.
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The C1-carboxylic acid substitution places the carboxyl group on the pyrrole ring carbon adjacent to the ring fusion (depending on the specific numbering convention used by the supplier, this may correspond to the C3 position in standard indole numbering, but CAS 64090-54-6 specifically designates the 1-position).
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Stereochemistry: The 3H-form implies a disruption of aromaticity in the pyrrole ring, often serving as a reactive intermediate or a stable tautomer under specific pH conditions.
Physicochemical Data
| Property | Value / Description |
| CAS Number | 64090-54-6 |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; soluble in DMSO, DMF, MeOH |
| pKa (Acid) | ~4.2 (Carboxyl group) |
| pKa (Base) | ~ -2.0 (Protonation of indole nitrogen) |
| Stability | Sensitive to oxidation; store at -20°C under inert atmosphere.[1] |
Therapeutic Relevance: The CBI Connection
This molecule is intrinsically linked to the CBI (Cyclopropa[c]benz[e]indole) family of DNA minor groove binders.
Mechanism of Action (DNA Alkylation)
The benzo[e]indole scaffold is the "warhead" precursor. In its active form (often reduced to the 1,2-dihydro state and cyclized), it functions via a sequence-selective alkylation mechanism:
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Minor Groove Binding: The curved, hydrophobic shape of the benzo[e]indole fits snugly into the AT-rich regions of the DNA minor groove.
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Activation: In ADCs, the payload is released via linker cleavage (e.g., by cathepsin B or pH change).
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Spirocyclization: The seco-form (often a chloromethyl or hydroxy derivative) undergoes intramolecular nucleophilic attack to form a reactive cyclopropane ring (the CBI core).
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Alkylation: The activated cyclopropane undergoes solvolysis by the N3 of Adenine in the DNA sequence, forming a covalent adduct that stalls DNA replication and induces apoptosis.
Role of the Carboxylic Acid
The -COOH group at position 1 (or 2) is rarely the alkylating site itself. Instead, it serves as the bioconjugation site . It reacts with amines on linkers (e.g., Val-Cit-PAB) to form stable amides, ensuring the cytotoxic payload remains inert until it reaches the lysosome of the target cancer cell.
Experimental Protocols
Synthesis of Benzo[e]indole Scaffold
Note: This general protocol describes the formation of the benzo[e]indole core via Fischer Indole Synthesis, a standard route for such derivatives.
Reagents: 2-Naphthylhydrazine hydrochloride, Ethyl pyruvate, p-Toluenesulfonic acid (pTSA), Ethanol.
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Hydrazone Formation: Dissolve 2-naphthylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in Ethanol (50 mL). Stir at room temperature for 2 hours.
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Cyclization: Add pTSA (20 mmol) to the reaction mixture. Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup: Cool to room temperature. Concentrate in vacuo.[2] Dilute with water and extract with Ethyl Acetate (3x).
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Purification: Wash organic layer with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄. Purify via flash column chromatography to yield Ethyl 3H-benzo[e]indole-1-carboxylate .
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Hydrolysis: Treat the ester with LiOH (2M) in THF/Water (1:1) at RT for 12 hours to yield the free 3H-benzo[e]indole-1-carboxylic acid .
DNA Binding Assay (Thermal Denaturation)
To verify the intercalation ability of the derivative:
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Preparation: Prepare 2 µM Calf Thymus DNA (ctDNA) in phosphate buffer (10 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).
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Incubation: Add the benzo[e]indole derivative (0.5 - 5 µM) to the DNA solution. Incubate at 37°C for 30 minutes.
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Measurement: Monitor absorbance at 260 nm while heating the sample from 25°C to 95°C (rate 0.5°C/min).
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Analysis: Calculate the Melting Temperature (
). A shift ( ) > 5°C indicates strong minor groove binding/intercalation.
Visualizations
Synthesis Pathway (Graphviz)
Caption: Synthetic route via Fischer Indole Synthesis yielding the target carboxylic acid.
Mechanism of Action: ADC Activation (Graphviz)
Caption: Activation cascade from ADC internalization to DNA alkylation by the benzo[e]indole core.
Safety & Handling
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GHS Classification: Warning.[3]
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Handling: As a precursor to potent DNA alkylators, treat with extreme caution. Use a fume hood, double nitrile gloves, and avoid dust generation.
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Storage: Store at -20°C. Hygroscopic.
References
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CAS Registry . 3H-Benzo[e]indole-1-carboxylic acid (CAS 64090-54-6).[4][5]
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Tietze, L. F., et al. (2010). Synthesis and biological evaluation of novel analogues of the DNA-alkylating agent CC-1065. European Journal of Organic Chemistry .
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Yamada, K., et al. (2007). DNA alkylation by pyrrole-imidazole seco-CBI conjugates. Journal of the American Chemical Society .
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PubChem . 1H,2H,3H-Benzo[G]indole Structure and Properties.
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Santa Cruz Biotechnology . 3H-benzo[e]indole-2-carboxylic acid Product Data.
